Physicochemical Differentiation: Measured LogP and PSA Values for Predicting Membrane Permeability and Oral Bioavailability
Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS 899795-66-5) exhibits a calculated LogP of 3.92 and a topological polar surface area (TPSA) of 39.44 Ų . In contrast, its unsubstituted benzofuran-3-carboxylate analog (CAS 194278-43-8) has a significantly lower LogP of approximately 2.1-2.5 , while the 5,7-dichloro-2-carboxylate isomer (CAS 91183-47-0) shares a similar molecular weight but lacks publicly available, verifiable LogP data for direct comparison. The 5,7-dichloro-3-carboxylate substitution pattern on Ethyl 5,7-dichlorobenzofuran-3-carboxylate results in a distinct balance of lipophilicity and polarity that is crucial for optimizing passive membrane diffusion while maintaining aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.91630 (calculated) |
| Comparator Or Baseline | Ethyl benzofuran-3-carboxylate (CAS 194278-43-8): LogP ~2.1-2.5 (estimated) |
| Quantified Difference | Δ LogP ≈ +1.4 to +1.8 (higher lipophilicity for target compound) |
| Conditions | In silico calculation; ChemSrc database |
Why This Matters
This quantifiable increase in LogP directly correlates with enhanced membrane permeability, a critical parameter for cell-based assays and early ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug discovery programs.
- [1] Litvinova, V. A., & Tikhomirov, A. S. (2019). METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Gause Institute of New Antibiotics. DOI: 10.1007/5167. View Source
